![molecular formula C14H14F2N2O B7537562 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide
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Overview
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide, also known as DMFBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMFBA is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide exerts its effects by binding to the active site of target enzymes, inhibiting their activity. It has been shown to inhibit the activity of protein tyrosine phosphatases by forming a covalent bond with the catalytic cysteine residue. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide also inhibits the activity of histone deacetylases by binding to the zinc ion at the active site.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of tumor cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the activity of several enzymes. However, it also has limitations, including its relatively low solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide, including:
1. Investigation of its potential applications in the treatment of inflammatory and autoimmune diseases.
2. Development of new derivatives of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide with improved pharmacological properties.
3. Investigation of the molecular mechanisms underlying its anti-tumor effects.
4. Investigation of its potential applications in epigenetic therapy.
5. Investigation of its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has potential applications in drug discovery and development, and there are several future directions for research on this compound.
Synthesis Methods
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 1,5-dimethyl-2-pyrrolidinone in the presence of a base. Another method involves the reaction of 3,5-difluoroaniline with 1,5-dimethylpyrrole in the presence of a base and a coupling agent. These methods have been optimized to improve the yield and purity of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide.
Scientific Research Applications
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has been used in scientific research for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and histone deacetylases, which are involved in various cellular processes. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-9-3-4-13(18(9)2)8-17-14(19)10-5-11(15)7-12(16)6-10/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQATNBZDIJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide |
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